N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide
Description
N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide is a complex organic compound that features a pyrazole ring, a cyano group, and an amide linkage
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-6-8-16(9-7-13)23-14(2)12-17(21-23)20-15(3)18(24)22(4)11-5-10-19/h6-9,12,15H,5,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLATBAXQADJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)NC(C)C(=O)N(C)CCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide typically involves the reaction of a substituted pyrazole derivative with a cyanoethylating agent. One common method involves the use of 2-cyanoethyl-N-methylamine and a pyrazole derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide involves its interaction with specific molecular targets. The cyano group and pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core and exhibit similar pharmacological activities, such as antileishmanial and antimalarial effects.
Cyanoacetamide derivatives: These compounds also feature a cyano group and amide linkage, making them structurally similar and useful in heterocyclic synthesis.
Uniqueness
N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyano and amide functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
